

# The Discovery and Characterization of N-Nitroso Dabigatran Etexilate: A Technical Review

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## Compound of Interest

Compound Name: *Dabigatran Impurity 13*

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## Introduction

The emergence of nitrosamine impurities in pharmaceutical products has become a significant focus for regulatory agencies and the pharmaceutical industry worldwide. These compounds, often classified as probable human carcinogens, can form during drug synthesis, formulation, or storage. One such impurity, N-nitroso dabigatran etexilate, has been identified in the oral anticoagulant dabigatran etexilate, leading to regulatory action and intensive scientific investigation. This technical guide provides a comprehensive literature review on the discovery, formation, analytical detection, and toxicological assessment of N-nitroso dabigatran etexilate.

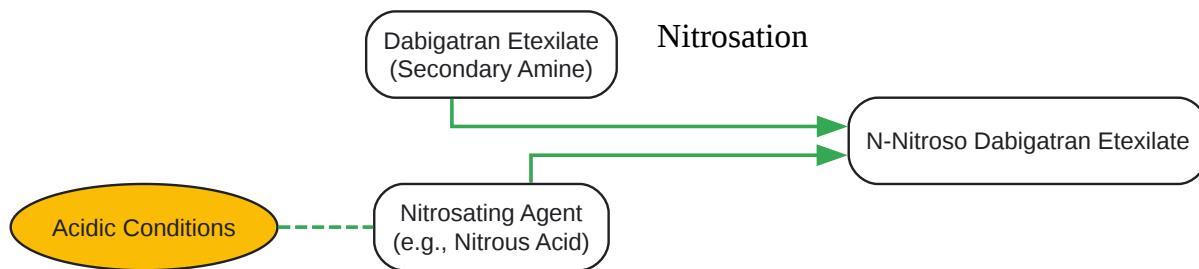
## Discovery and Regulatory Scrutiny

The presence of N-nitroso dabigatran etexilate in dabigatran etexilate capsules was brought to public attention through regulatory actions. In March 2023, the U.S. Food and Drug Administration (FDA) announced a voluntary nationwide recall of several lots of dabigatran etexilate capsules due to the detection of this nitrosamine impurity above the acceptable daily intake (ADI) level.<sup>[1][2]</sup> Ascend Laboratories LLC initiated the recall after identifying the presence of N-nitroso-dabigatran in their 75 mg and 150 mg capsules.<sup>[3][4][5]</sup> This followed a broader trend of increased scrutiny of nitrosamine impurities in various medications since their initial discovery in a class of drugs known as 'sartans' in mid-2018.<sup>[6]</sup>

The FDA has established an Acceptable Intake (AI) limit for N-nitroso-dabigatran etexilate of 400 ng/day.<sup>[7]</sup> Concerns over nitrosamine impurities also led to the withdrawal of a marketing authorization application for a generic dabigatran etexilate product from the European Medicines Agency (EMA), citing unresolved issues regarding the presence of these impurities.<sup>[8]</sup>

## Formation Pathway of N-Nitroso Dabigatran Etexilate

N-nitroso dabigatran etexilate is a nitrosamine drug substance-related impurity (NDSRI), meaning it is derived from the active pharmaceutical ingredient (API) itself.<sup>[4][5]</sup> It is formed through the nitrosation of the secondary amine moiety present in the dabigatran etexilate molecule.<sup>[9]</sup> This reaction can occur in the presence of nitrosating agents, such as nitrite ions, under acidic conditions.<sup>[4][9]</sup> The mesylate salt of dabigatran etexilate can create an acidic microenvironment, making the drug product susceptible to nitrosation, particularly in the presence of moisture.<sup>[5]</sup>



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Caption: Formation of N-nitroso dabigatran etexilate.

## Analytical Methodologies for Detection and Quantification

The detection and quantification of N-nitroso dabigatran etexilate at trace levels require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for this purpose.

# Experimental Protocol: LC-MS/MS for N-Nitroso Dabigatran Etexilate Quantification

The following protocol is a synthesis of methodologies reported in the literature for the quantification of N-nitroso dabigatran etexilate in drug substances and products.[\[5\]](#)

## 3.1.1. Sample Preparation

- Standard Solution Preparation: A stock solution of N-nitroso dabigatran etexilate reference standard is prepared in a suitable solvent such as methanol or a mixture of methanol and acetonitrile.[\[5\]](#) Working standards are prepared by serial dilution of the stock solution to create a calibration curve covering the desired concentration range (e.g., 10 to 1,000 pg/mL).[\[5\]](#)
- Sample Solution Preparation: The dabigatran etexilate drug substance or the contents of the capsules are dissolved in an appropriate diluent to a known concentration (e.g., 5 mg/mL).[\[5\]](#) The diluent is often a mixture of methanol and acetonitrile, sometimes with a small amount of ammonium hydroxide to ensure stability.[\[5\]](#)

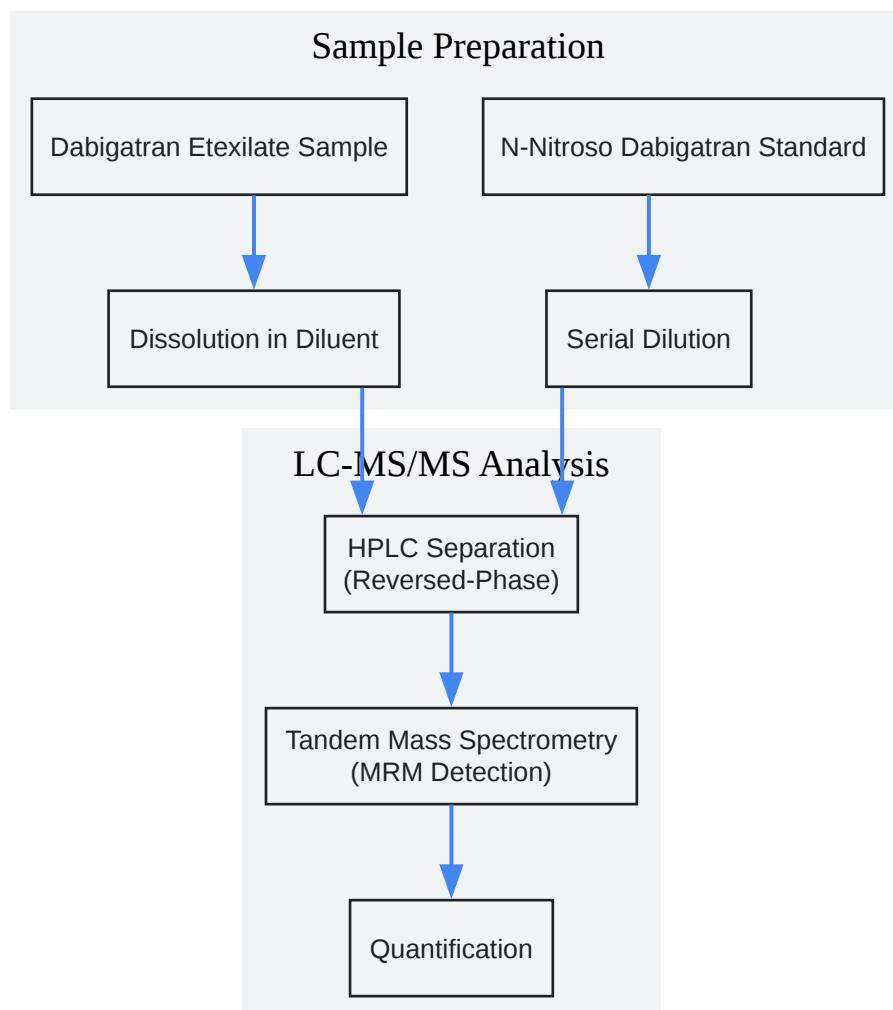
## 3.1.2. Chromatographic Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase column, such as a C18 column (e.g., 250 mm × 4.6 mm, 5  $\mu$ m particle size), is typically used for separation.
- Mobile Phase: A gradient elution is commonly employed using a two-component mobile phase system:
  - Mobile Phase A: An aqueous buffer, such as 5 mM ammonium formate (pH 7.0  $\pm$  0.1).
  - Mobile Phase B: An organic solvent, typically 100% acetonitrile.
- Flow Rate: A typical flow rate is 0.6 mL/min.
- Injection Volume: A small injection volume, such as 5  $\mu$ L, is used.

- Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

### 3.1.3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
- Ionization Mode: Positive electrospray ionization (ESI) is employed.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for N-nitroso dabigatran etexilate, ensuring high specificity.
- Data Analysis: The concentration of N-nitroso dabigatran etexilate in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.



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Caption: Experimental workflow for N-nitroso dabigatran analysis.

## Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods developed for the detection of N-nitroso dabigatran etexilate.

Parameter	Method 1[5]	Method 2
Instrumentation	LC-MS/MS	LC-MS/MS
Limit of Detection (LOD)	0.0012 ppm (6 pg/mL)	Not explicitly stated
Limit of Quantitation (LOQ)	0.002 ppm (10 pg/mL)	Not explicitly stated
Linearity Range	0.002 to 0.2 ppm	18–120 ppb
Correlation Coefficient ( $r^2$ )	> 0.999	> 0.99
Accuracy (Recovery)	Not explicitly stated	80 - 120%

## Toxicological Assessment

Nitrosamines as a class are considered potent mutagens and probable human carcinogens.[4] The primary concern with N-nitroso dabigatran etexilate is its potential to increase the risk of cancer with long-term exposure.[3]

A recent study evaluated the mutagenicity and genotoxicity of 15 nitrosamine drug substance-related impurities, including N-nitroso-dabigatran etexilate, in human TK6 cells.[3] The study found that N-nitroso-dabigatran etexilate, along with four other NDSRIs, caused an increase in micronuclei (%MN) only at the highest tested concentration, where cytotoxicity was around 50%. [3] This suggests a potential for genotoxicity, particularly at high concentrations.

Further comprehensive *in vivo* toxicological studies specifically on N-nitroso dabigatran etexilate are not widely available in the public domain. The toxicological risk assessment for many nitrosamines relies on structure-activity relationships and read-across from data on structurally similar nitrosamines.

N-Nitroso Dabigatran Etexilate Exposure

Metabolic Activation  
(e.g., by CYP enzymes)

Reactive Metabolites

DNA Adduct Formation

Mutations

Potential Increased  
Cancer Risk[Click to download full resolution via product page](#)

Caption: Putative signaling pathway for nitrosamine carcinogenicity.

## Synthesis of N-Nitroso Dabigatran Etexilate Reference Standard

The availability of a well-characterized reference standard is crucial for the accurate quantification of N-nitroso dabigatran etexilate in drug products. While detailed synthetic protocols are often proprietary, the general chemical transformation involves the reaction of dabigatran etexilate with a nitrosating agent. Commercial suppliers now offer N-nitroso dabigatran etexilate as a reference standard, which is essential for method development, validation, and routine quality control testing.[9][10][11]

## Conclusion

The discovery of N-nitroso dabigatran etexilate in dabigatran etexilate drug products highlights the ongoing challenge of controlling genotoxic impurities in pharmaceuticals. The scientific and regulatory communities have responded with the development of highly sensitive analytical methods for its detection and the establishment of strict acceptable intake limits to ensure patient safety. Further research into the specific toxicological profile of N-nitroso dabigatran etexilate and the factors influencing its formation will continue to be critical for mitigating the risks associated with this impurity. This technical review provides a foundational understanding for researchers and professionals working to ensure the quality and safety of pharmaceutical products.

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- To cite this document: BenchChem. [The Discovery and Characterization of N-Nitroso Dabigatran Etexilate: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601663#literature-review-on-the-discovery-of-n-nitroso-dabigatran-etexilate>]

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